![molecular formula C8H10F2O2 B15298995 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the bicyclic hexane ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic framework. This reaction can be carried out using a mercury lamp, although this method requires special equipment and glassware . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the use of photochemistry and other advanced synthetic techniques are likely employed in industrial settings to produce this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the fluorine atoms but shares the same bicyclic framework.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
The presence of two fluorine atoms in 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid makes it unique compared to other similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological molecules .
Propiedades
Fórmula molecular |
C8H10F2O2 |
|---|---|
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
3,3-difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c1-6-2-7(3-6,5(11)12)4-8(6,9)10/h2-4H2,1H3,(H,11,12) |
Clave InChI |
RIQCCGAPJJVJCD-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CC2(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



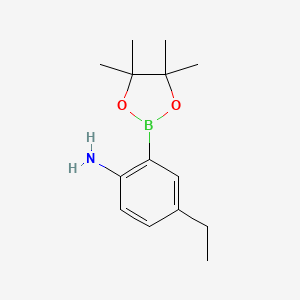
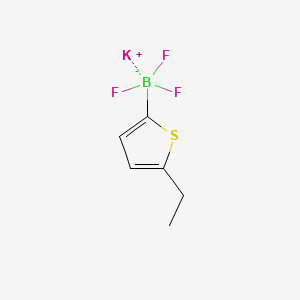
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
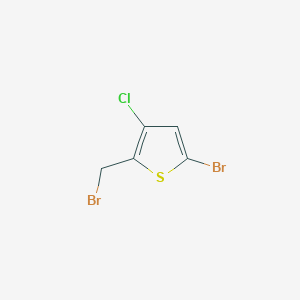
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
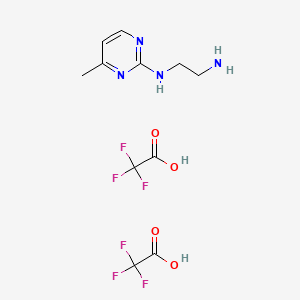
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
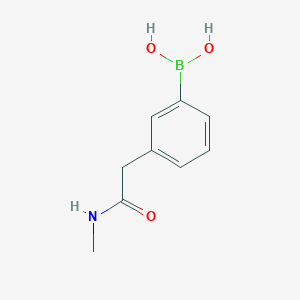

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)
